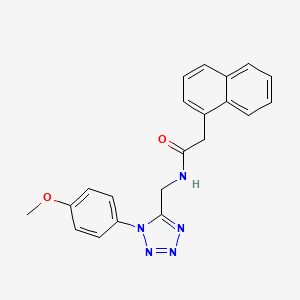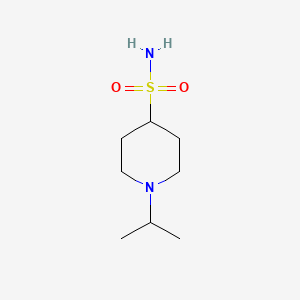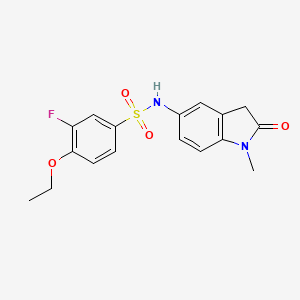![molecular formula C8H10BN3O2 B2994287 {3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid CAS No. 2377611-60-2](/img/structure/B2994287.png)
{3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid: is a boronic acid derivative featuring a triazolopyridine core
Mécanisme D'action
Target of Action
Similar compounds with a triazolo[4,3-a]pyridine core have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle progression .
Mode of Action
Boronic acids are known to be used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst, such as palladium . This could potentially be a part of the compound’s interaction with its targets.
Biochemical Pathways
Inhibition of cdk2 can disrupt the cell cycle, potentially leading to cell death . This makes CDK2 inhibitors promising candidates for cancer treatment .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar triazolo[3,4-b][1,3,4]thiadiazine derivatives .
Result of Action
Compounds that inhibit cdk2 can disrupt the cell cycle and induce apoptosis, leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the thermal stability of a compound can affect its efficacy and safety . .
Analyse Biochimique
Biochemical Properties
Compounds with similar structures, such as 1,2,4-triazolo pyridines, have been found to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These compounds are also utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of {3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid in laboratory settings .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied yet .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid typically involves the following steps:
Formation of the Triazolopyridine Core: : This can be achieved through the cyclization of appropriate precursors, such as aminopyridines, under acidic or basic conditions.
Introduction of the Boronic Acid Group: : The boronic acid group can be introduced through a boronation reaction, often using boronic acids or boronate esters as reagents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Microwave-Assisted Synthesis: : This method can enhance reaction rates and yields by providing uniform heating.
Catalyst-Free Synthesis: : Avoiding the use of catalysts can simplify the purification process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid: can undergo various chemical reactions, including:
Oxidation: : Converting the boronic acid to its corresponding boronic ester or boronic acid anhydride.
Reduction: : Reducing the boronic acid to boronic alcohols or boronic acids with different substituents.
Substitution: : Replacing the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Boronic Esters: : Formed through the reaction with alcohols or phenols.
Boronic Acid Anhydrides: : Resulting from the oxidation of boronic acids.
Boronic Alcohols: : Produced by the reduction of boronic acids.
Applications De Recherche Scientifique
3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: : Investigated for its potential biological activities, such as enzyme inhibition and modulation of biological pathways.
Medicine: : Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: : Employed in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid: can be compared with other similar compounds, such as:
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid
3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid .
Propriétés
IUPAC Name |
(3,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BN3O2/c1-5-3-7(9(13)14)8-11-10-6(2)12(8)4-5/h3-4,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGURNBPXDWUEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN2C1=NN=C2C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{3-[(2-fluorobenzyl)amino]pyrrolidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2994206.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2994207.png)
![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2994208.png)
![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-(1,3-dioxoisoindol-2-yl)propanamide](/img/structure/B2994209.png)
![8-(3,4-Diethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2994210.png)
![2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetic acid](/img/structure/B2994213.png)


![N-(1-cyanocyclopentyl)-2-{3-methyl-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2994221.png)
![3-(2-Methoxyethyl)-1-[1-(2-phenoxypropanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2994222.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2994223.png)
![Tert-butyl (4aS,7aR)-6-oxo-2,3,4a,5,7,7a-hexahydrocyclopenta[b][1,4]oxazine-4-carboxylate](/img/structure/B2994224.png)
